N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . It is derived from benzo[d]thiazol-2-yl and has a methylsulfonyl group attached to it .
Synthesis Analysis
The synthesis of similar compounds involves the use of primary amines, carbon disulfide, and alpha-halogenoketones . For N-alkyl substituted derivatives, yields for the corresponding thiazolethiones can be dramatically improved when isolating the intermediate dithiocarbamates . In most cases, meta-chloroperbenzoic acid can replace advantageously H202 in acetic acid for the oxidation of thiazolethiones into thiazoliums .Scientific Research Applications
Cardiac Electrophysiological Activity
Research has identified compounds within the N-substituted imidazolylbenzamides or benzene-sulfonamides family, showing potency in in vitro Purkinje fiber assays comparable to that of known selective class III agents. These findings suggest potential applications in cardiac electrophysiological research and the development of treatments for arrhythmias (Morgan et al., 1990).
Anticancer Activity
Another study synthesized derivatives of indapamide, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrating significant proapoptotic activity against melanoma cell lines. This underscores its utility in cancer research, particularly for developing novel anticancer agents (Yılmaz et al., 2015).
Antimalarial and COVID-19 Drug Applications
A theoretical investigation into antimalarial sulfonamides for COVID-19 drug applications has revealed promising antimalarial activity and potential effectiveness against SARS-CoV-2. This highlights the compound's role in infectious disease research and its potential as a therapeutic agent (Fahim & Ismael, 2021).
PI3K/mTOR Inhibition for Metabolic Stability
Investigations into various 6,5-heterocycles to improve metabolic stability have shown that analogs of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide are potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. This is crucial for cancer therapy research and the development of more stable therapeutic agents (Stec et al., 2011).
Class III Antiarrhythmic Activity
A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides have been synthesized, displaying potent Class III antiarrhythmic activity. This research contributes to the development of novel treatments for arrhythmias, highlighting the compound's relevance in cardiovascular disease management (Ellingboe et al., 1992).
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c1-23(20,21)11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNQGLAXWXSMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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